2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide
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Description
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H9F2N3O3S2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C13H10F2N4O2S
- Molecular Weight : 318.31 g/mol
- CAS Number : 2320543-81-3
Pharmacological Activities
The biological activity of this compound has been evaluated in several studies, revealing its potential as an anti-cancer agent and a modulator of various enzymatic activities.
1. Anticancer Activity
Research indicates that this compound exhibits notable anti-cancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Cell Lines Tested : SMMC7721 (liver cancer), MCF7 (breast cancer)
- Mechanism : Induction of caspase-dependent apoptosis was confirmed by increased levels of caspase 3 activity in treated cells .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Exhibited competitive inhibition with an IC50 value indicating significant potency against MAO-B, which is crucial for the metabolism of neurotransmitters .
- Acetylcholinesterase (AChE) : Demonstrated mixed-type inhibition, suggesting its potential use in treating Alzheimer's disease by enhancing cholinergic signaling .
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study involving SMMC7721 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. The study reported:
- IC50 Value : Approximately 15 µM
- Findings : Enhanced expression of pro-apoptotic proteins and reduced cell viability were observed after 24 hours of treatment .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties against oxidative stress-induced neuronal damage. The results indicated:
- Cell Model : PC12 cells exposed to H2O2.
- Outcome : The compound significantly reduced cell death and oxidative stress markers (e.g., ROS levels) at concentrations above 10 µM .
Data Summary
The following table summarizes key findings from various studies regarding the biological activities of the compound:
Activity Type | Cell Line / Model | IC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | SMMC7721 | 15 µM | Caspase activation |
Neuroprotection | PC12 (oxidative stress) | >10 µM | Reduction of ROS |
MAO-B Inhibition | Recombinant enzyme | 0.212 µM | Competitive inhibition |
AChE Inhibition | Recombinant enzyme | 0.264 µM | Mixed-type inhibition |
Properties
Molecular Formula |
C14H9F2N3O3S2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C14H9F2N3O3S2/c15-8-4-5-10(9(16)6-8)17-13(20)7-24(21,22)12-3-1-2-11-14(12)19-23-18-11/h1-6H,7H2,(H,17,20) |
InChI Key |
WGPNLQUEXKZUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.